molecular formula C17H13N5O3 B12053385 3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12053385
M. Wt: 335.32 g/mol
InChI Key: QAOSEKJKKMIQFQ-DJKKODMXSA-N
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Description

The compound 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic molecule that features a benzodioxole ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Benzodioxole and Pyrazole Rings: This step involves the formation of a carbohydrazide linkage between the benzodioxole and pyrazole rings.

    Introduction of the Pyridine Ring: The final step involves the condensation of the carbohydrazide intermediate with pyridine-2-carbaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzodioxole and pyrazole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
  • (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid

Uniqueness

3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: is unique due to its combination of benzodioxole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13N5O3/c23-17(22-19-9-12-3-1-2-6-18-12)14-8-13(20-21-14)11-4-5-15-16(7-11)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+

InChI Key

QAOSEKJKKMIQFQ-DJKKODMXSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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